Cas no 936230-68-1 (5-(4-Morpholinylmethyl) δ-Tocopherol)

5-(4-Morpholinylmethyl) δ-Tocopherol 化学的及び物理的性質
名前と識別子
-
- 5-(4-Morpholinylmethyl) δ-Tocopherol
- (2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
- CS-0200672
- (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol
- 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol, 90per cent
- 5-(4-Morpholinylmethyl)-d2
- 936230-74-9
- 5-(4-Morpholinylmethyl) delta-Tocopherol
- 936230-68-1
- DTXSID00858149
- HY-132541S
- A-Tocopherol
- 5-(4-Morpholinylmethyl)
-
- インチ: InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2
- InChIKey: NHGONPYIGRKKFZ-IXDNSVQISA-N
- ほほえんだ: CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O
計算された属性
- せいみつぶんしりょう: 501.41800
- どういたいしつりょう: 503.43074811g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 14
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
- 疎水性パラメータ計算基準値(XlogP): 9.4
じっけんとくせい
- PSA: 41.93000
- LogP: 7.99350
5-(4-Morpholinylmethyl) δ-Tocopherol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M723790-500mg |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 500mg |
$207.00 | 2023-05-17 | ||
TRC | M723790-5g |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 5g |
$ 1200.00 | 2023-09-06 | ||
TRC | M723790-5000mg |
5-(4-Morpholinylmethyl) δ-Tocopherol |
936230-68-1 | 5g |
$1642.00 | 2023-05-17 |
5-(4-Morpholinylmethyl) δ-Tocopherol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
5-(4-Morpholinylmethyl) δ-Tocopherolに関する追加情報
5-(4-Morpholinylmethyl) δ-Tocopherol: A Comprehensive Overview
5-(4-Morpholinylmethyl) δ-Tocopherol (CAS No. 936230-68-1) is a unique compound that has garnered significant attention in the fields of nutrition, pharmacology, and biotechnology. This compound is a derivative of δ-tocopherol, one of the four main forms of vitamin E, with a morpholinylmethyl group attached to its structure. The addition of this group introduces novel properties and potential applications that make 5-(4-Morpholinylmethyl) δ-Tocopherol a subject of extensive research.
The structural modification of δ-tocopherol to form 5-(4-Morpholinylmethyl) δ-Tocopherol involves the substitution of a hydrogen atom at the 5-position of the molecule with a morpholinylmethyl group. This modification enhances the compound's bioavailability and stability, making it more effective in various biological systems. Recent studies have highlighted its potential as an antioxidant, anti-inflammatory agent, and neuroprotective compound.
One of the most promising applications of 5-(4-Morpholinylmethyl) δ-Tocopherol lies in its ability to combat oxidative stress. Oxidative stress is a major contributor to numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The morpholinylmethyl group in this compound enhances its ability to scavenge free radicals, thereby providing superior antioxidant protection compared to natural δ-tocopherol. This property has led researchers to explore its use in dietary supplements and pharmaceuticals aimed at preventing chronic diseases.
In addition to its antioxidant properties, 5-(4-Morpholinylmethyl) δ-Tocopherol has shown potent anti-inflammatory effects. Chronic inflammation is a underlying factor in many inflammatory diseases such as arthritis, inflammatory bowel disease, and diabetes. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in experimental models. These findings suggest that 5-(4-Morpholinylmethyl) δ-Tocopherol could be a valuable addition to anti-inflammatory therapies.
Another area of interest is the neuroprotective potential of 5-(4-Morpholinylmethyl) δ-Tocopherol. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and inflammation in the brain. Preclinical studies have shown that this compound can protect neurons from oxidative damage and improve cognitive function in animal models. These results indicate that 5-(4-Morpholinylmethyl) δ-Tocopherol may hold promise as a therapeutic agent for neurodegenerative disorders.
The synthesis of 5-(4-Morpholinylmethyl) δ-Tocopherol involves advanced chemical techniques to ensure high purity and stability. Researchers have developed efficient methods for the large-scale production of this compound, making it more accessible for both research and commercial applications. Its stability under various conditions also makes it suitable for use in formulations such as cosmetics, food additives, and pharmaceuticals.
From an environmental perspective, the production and use of 5-(4-Morpholinylmethyl) δ-Tocopherol are considered safe and sustainable. Unlike some synthetic compounds, this derivative does not pose significant risks to ecosystems or human health when used appropriately. Its biodegradability and low toxicity further enhance its appeal as a versatile compound for multiple industries.
In conclusion, 5-(4-Morpholinylmethyl) δ-Tocopherol (CAS No. 936230-68-1) represents a significant advancement in the modification of natural compounds for enhanced biological activity. Its superior antioxidant properties, anti-inflammatory effects, and neuroprotective potential make it a valuable asset in various fields. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in improving human health and well-being.
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